molecular formula C22H24FN3O2 B2835616 N-(4-(diethylamino)-2-methylphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 953137-37-6

N-(4-(diethylamino)-2-methylphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Cat. No.: B2835616
CAS No.: 953137-37-6
M. Wt: 381.451
InChI Key: BPCRUQODPHDYOR-UHFFFAOYSA-N
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Description

N-(4-(diethylamino)-2-methylphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H24FN3O2 and its molecular weight is 381.451. The purity is usually 95%.
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Scientific Research Applications

Novel Antipsychotic Agents

Research has identified compounds with structures somewhat analogous to the specified compound that have been evaluated for their antipsychotic-like profiles in behavioral animal tests. These compounds did not interact with dopamine receptors, which is unlike clinically available antipsychotic agents, suggesting a potential new pathway for antipsychotic activity without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Anti-tumor Activities

A study on novel isoxazole compounds showed that some synthesized isoxazoline compounds exhibited better anti-tumor activities, suggesting potential applications in cancer research and therapy (Qi Hao-fei, 2011).

Antibacterial Evaluation

Isoxazolinyl oxazolidinones have been synthesized and evaluated for their in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. Some of these synthesized compounds showed significantly lower MIC values compared to linezolid, a current antibacterial agent, indicating potential for developing new antibacterial therapies (Varshney et al., 2009).

Anti-inflammatory Activity

Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity in synthesized derivatives, opening pathways for new anti-inflammatory medications (Sunder et al., 2013).

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c1-4-26(5-2)19-10-11-20(15(3)12-19)24-22(27)14-18-13-21(28-25-18)16-6-8-17(23)9-7-16/h6-13H,4-5,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCRUQODPHDYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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